molecular formula C6H10F2O2 B1531639 (4,4-Difluoro-3-methyloxolan-3-yl)methanol CAS No. 1781539-24-9

(4,4-Difluoro-3-methyloxolan-3-yl)methanol

Cat. No. B1531639
CAS RN: 1781539-24-9
M. Wt: 152.14 g/mol
InChI Key: ACMUPNZCATVQGK-UHFFFAOYSA-N
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Description

(4,4-Difluoro-3-methyloxolan-3-yl)methanol, also known as 4,4-Difluoro-3-methyloxolan-3-yl methanol, is a fluorinated alcohol molecule. It is a synthetic compound that is used in a variety of applications, including pharmaceuticals, agrochemicals, and other industrial processes. 4,4-Difluoro-3-methyloxolan-3-yl methanol is a colorless liquid that is soluble in both water and organic solvents. It is a common intermediate in the synthesis of other fluorinated molecules.

Scientific Research Applications

Asymmetric Synthesis

(4,4-Difluoro-3-methyloxolan-3-yl)methanol has been explored for its potential in asymmetric synthesis. For example, a study detailed the chiral auxiliary (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol (4b) for the asymmetric synthesis of α-hydroxy esters, emphasizing bidentate chelation-controlled alkylation of glycolate enolate. This underscores its relevance in synthesizing complex molecules with specific stereochemistry, highlighting its utility in pharmaceutical and agrochemical product development (Jung, Ho, & Kim, 2000).

Renewable Chemical Synthesis

Another study investigated the acid-catalyzed condensation of glycerol (from renewable materials) with aldehydes and ketones to synthesize cyclic acetals, including [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research demonstrates the potential of using glycerol, a biodiesel byproduct, to create valuable chemicals, thereby contributing to the development of sustainable chemical industries (Deutsch, Martin, & Lieske, 2007).

Methanol Utilization in Biotechnology

The versatility of methanol as a substrate for chemical synthesis is notable. For instance, methanol is considered a promising building block for various complex chemical structures. Its conversion into more complex compounds or use as a clean-burning fuel illustrates the breadth of applications in industrial and energy sectors. This includes the conversion of CO2 to methanol, which offers a method for CO2 emission reduction and positions methanol as a convenient energy carrier for hydrogen storage (Dalena et al., 2018).

Methanol Dehydrogenase Enzyme Research

Research on methanol dehydrogenase enzymes, which play a crucial role in the metabolic pathways of methylotrophic bacteria, highlights the importance of methanol in microbial biotechnology. These enzymes, particularly those utilizing rare-earth elements, offer insights into the biochemical conversion of methanol to useful products, showcasing methanol's role in biotechnological applications (Keltjens, Pol, Reimann, & Camp, 2014).

properties

IUPAC Name

(4,4-difluoro-3-methyloxolan-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O2/c1-5(2-9)3-10-4-6(5,7)8/h9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMUPNZCATVQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC1(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4-Difluoro-3-methyloxolan-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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